

Technical Guide: Structure and Synthesis of Cpp-Ala-Ala-Phe-pAB

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Compound of Interest

Compound Name: Cpp-ala-ala-phe-pab

CAS No.: 90991-75-6

Cat. No.: B1238947

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Executive Summary & Chemical Identity

Cpp-Ala-Ala-Phe-pAB is a potent, reversible, active-site-directed inhibitor of metalloendopeptidases, most notably Thimet Oligopeptidase (EC 3.4.24.15) and Neurolysin (EC 3.4.24.16). It belongs to the class of N-carboxyalkyl peptide inhibitors, designed to mimic the transition state of peptide bond hydrolysis.

Disambiguation:

- Cpp: In this specific context, "Cpp" refers to the 1-carboxy-3-phenylpropyl moiety, not a Cell-Penetrating Peptide (CPP).
- pAB: Refers to p-aminobenzoic acid (linked via its amino group), forming a p-carboxyanilide at the C-terminus.

Chemical Specifications

Property	Detail
Full Chemical Name	N-[1-(R,S)-carboxy-3-phenylpropyl]-L-alanyl-L-alanyl-L-phenylalanyl-p-aminobenzoate
Molecular Formula	C ₃₂ H ₃₆ N ₄ O ₇
Molecular Weight	~588.65 g/mol
Target Enzyme	Thimet Oligopeptidase (TOP, EP24.[1][2]15)
Mechanism	Competitive Inhibition (Zinc coordination)
Ki Value	~31 nM (TOP); ~600 nM (Neurolysin)

Structural Analysis & Mechanism of Action

The inhibitory potency of **Cpp-Ala-Ala-Phe-pAB** is derived from its ability to chelate the active site zinc atom of metallopeptidases while simultaneously occupying the substrate binding pockets (S subsites).

The "Cpp" Warhead

The N-terminal 1-carboxy-3-phenylpropyl group is critical. It acts as a "collected substrate" analog.

- **Zinc Chelation:** The carboxylate group of the Cpp moiety coordinates with the catalytic Zinc ion (Zn²⁺) in the enzyme's active site.
- **Transition State Mimicry:** The tetrahedral geometry of the Cpp carbon (bearing the carboxyl and amine) mimics the tetrahedral intermediate formed during the hydrolysis of a peptide bond.
- **Hydrophobic Interaction:** The phenylpropyl side chain occupies the S1 or S1' hydrophobic pocket of the enzyme, anchoring the inhibitor.

The Peptide Backbone (Ala-Ala-Phe)

The tripeptide sequence provides specificity:

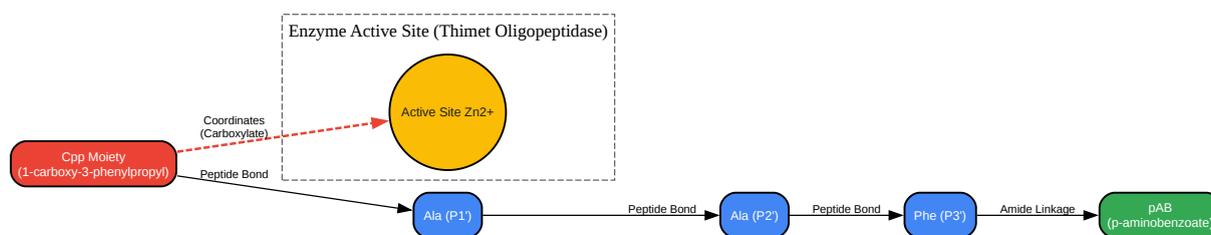
- Ala-Ala: Spacers that position the inhibitor within the active site cleft, interacting with S2/S3 subsites.
- Phe: A bulky hydrophobic residue that interacts with the S1 subsite (depending on enzyme alignment), enhancing affinity for enzymes that prefer hydrophobic residues at the cleavage site.

The pAB C-Terminus

The p-aminobenzoate moiety serves two roles:

- Rigid Spacer: It extends the interaction into the S' subsites.
- Electronic Influence: The electron-withdrawing nature of the benzoate (if free acid) or its modification can tune the binding affinity.

Diagram 1: Structural Logic & Zinc Coordination



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Caption: Schematic of **Cpp-Ala-Ala-Phe-pAB** coordinating the catalytic Zinc ion via the Cpp carboxylate.

Synthesis Protocol

The synthesis of **Cpp-Ala-Ala-Phe-pAB** is a convergent process involving standard peptide coupling followed by a critical reductive amination step to install the Cpp group.

Retrosynthetic Strategy

- Core Assembly: Stepwise elongation of the peptide chain from the C-terminus (pAB) to the N-terminus.
- N-Terminal Modification: Introduction of the 1-carboxy-3-phenylpropyl group via reductive amination of 2-oxo-4-phenylbutyric acid with the free N-terminal amine.

Step-by-Step Methodology

Phase 1: Synthesis of H-Phe-pAB-OtBu (C-Terminal Block)

Coupling an amino acid to the aniline nitrogen of p-aminobenzoic acid is kinetically slow due to the low nucleophilicity of the aniline.

- Reagents: Boc-Phe-OH, H-pAB-OtBu (p-aminobenzoic acid tert-butyl ester), EEDQ (2-ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline) or Mixed Anhydride (IBCF).
- Protocol:
 - Activate Boc-Phe-OH (1.0 eq) with Isobutyl chloroformate (1.0 eq) and NMM (1.0 eq) in THF at -15°C.
 - Add H-pAB-OtBu (1.0 eq). Stir at -15°C for 1h, then RT overnight.
 - Workup: Evaporate THF, dissolve in EtOAc, wash with citric acid/NaHCO₃/brine.
 - Deprotection: Treat with TFA/DCM (1:1) to remove Boc (if using orthogonal protection for pAB ester, e.g., Benzyl, use hydrogenation. If using tBu for both, careful stepwise deprotection is needed. Recommendation: Use Z-Phe-OH and pAB-OtBu to allow hydrogenolytic removal of Z group while keeping tBu ester intact).

Phase 2: Elongation to H-Ala-Ala-Phe-pAB-OtBu

- Protocol:

- Coupling 1: React H-Phe-pAB-OtBu with Boc-Ala-OH using EDC/HOBt in DMF.
- Deprotection: Remove Boc with TFA/DCM (wait, this removes OtBu too).
- Correction Strategy: Use Fmoc-SPPS or solution phase with Z (Cbz) protection for the N-terminus and tBu for the C-terminus to maintain orthogonality.
- Revised Route:
 - Couple Fmoc-Phe-OH + H-pAB-OtBu (via acid chloride or HATU).
 - Remove Fmoc (20% Piperidine).
 - Couple Fmoc-Ala-OH.
 - Remove Fmoc.
 - Couple Fmoc-Ala-OH.
 - Remove Fmoc.
 - Result: H-Ala-Ala-Phe-pAB-OtBu.

Phase 3: Introduction of the Cpp Moiety (Reductive Amination)

This is the defining step for "Cpp" inhibitors.

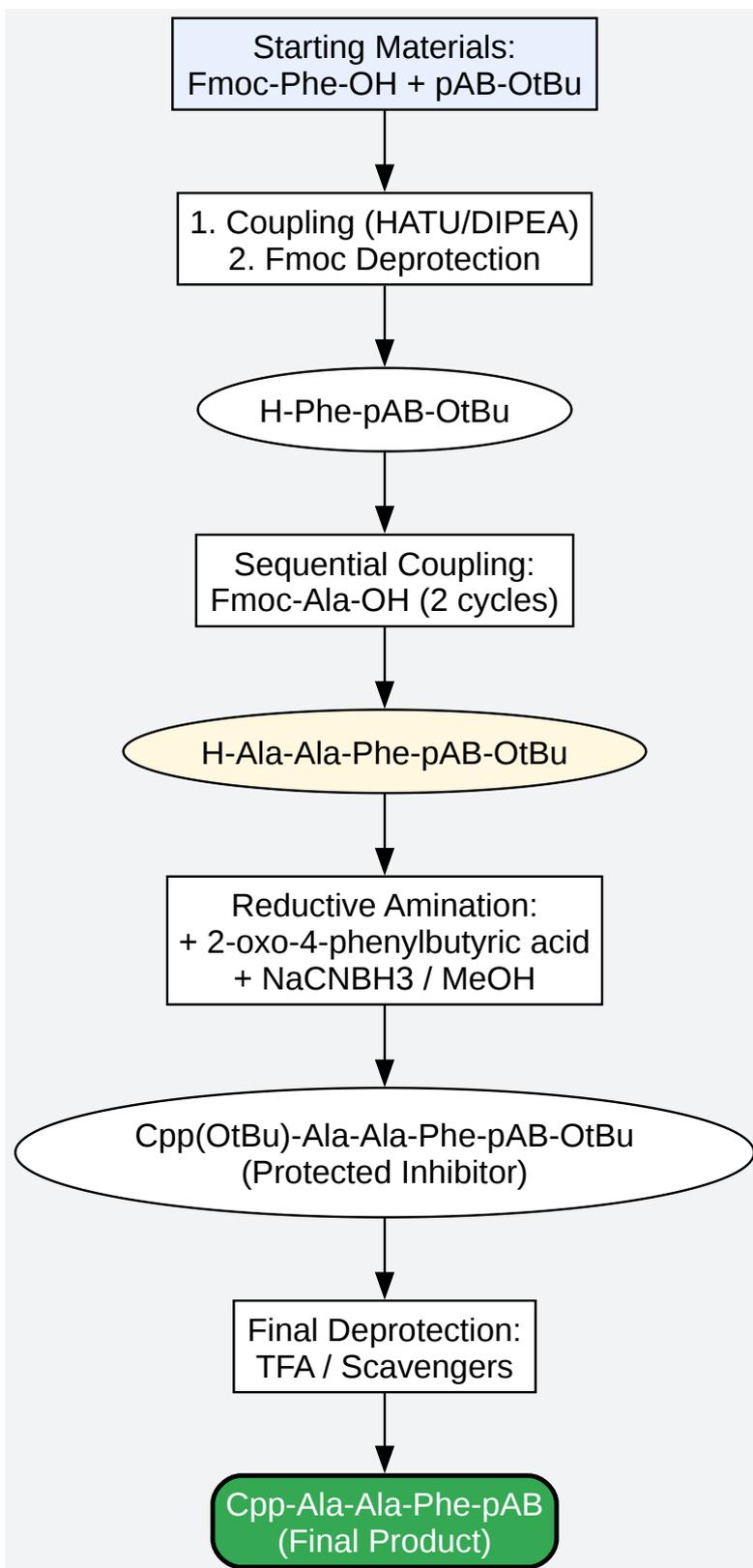
- Reagents: 2-oxo-4-phenylbutyric acid (OPBA), Sodium Cyanoborohydride (NaCNBH₃), Molecular Sieves (3Å).
- Protocol:
 - Dissolve H-Ala-Ala-Phe-pAB-OtBu (1.0 eq) and 2-oxo-4-phenylbutyric acid (5.0 eq) in MeOH/Acetic Acid (99:1).
 - Add activated molecular sieves to promote imine formation. Stir for 1 hour.
 - Add NaCNBH₃ (5.0 eq) slowly.

- Stir at RT for 16–24 hours.
- Stereochemistry Note: This reaction produces a diastereomeric mixture (R,S) at the new chiral center. Isomers can be separated by HPLC, though the mixture is often used in early assays.

Phase 4: Final Deprotection[3]

- Reagents: TFA / Triisopropylsilane / Water (95:2.5:2.5).
- Protocol:
 - Dissolve the protected intermediate in the TFA cocktail.
 - Stir for 2 hours to remove the C-terminal t-butyl ester (and any side chain protectors).
 - Precipitate in cold diethyl ether.
 - Purify via RP-HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

Diagram 2: Synthesis Workflow



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Caption: Convergent synthesis of **Cpp-Ala-Ala-Phe-pAB** via peptide elongation and terminal reductive amination.

Experimental Validation & Quality Control

To ensure the synthesized compound is valid for biological testing, the following QC parameters must be met.

Analytical Characterization

Method	Acceptance Criteria
HPLC	>95% Purity (214 nm & 254 nm). Resolution of diastereomers if separated.
MS (ESI)	$[M+H]^+ = 589.3 \pm 0.5$ Da.
NMR (1H)	Confirmation of phenylpropyl signals (multiplets at 1.8-2.6 ppm) and pAB aromatic protons (AA'BB' system).

Functional Assay (Thimet Oligopeptidase Inhibition)

A self-validating protocol to confirm biological activity.

- Enzyme: Recombinant Thimet Oligopeptidase (TOP).
- Substrate: Quenched fluorescent substrate (e.g., Mcc-Pro-Leu-Gly-Pro-D-Lys(Dnp)-OH).
- Protocol:
 - Incubate TOP (5 nM) with varying concentrations of **Cpp-Ala-Ala-Phe-pAB** (0.1 nM – 1000 nM) for 15 min at 37°C in Tris-HCl buffer (pH 7.4).
 - Add substrate (10 μM).
 - Monitor fluorescence increase (Ex 320nm / Em 420nm).
 - Expected Result: Dose-dependent reduction in fluorescence slope. IC50 should be in the low nanomolar range (~30 nM).

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